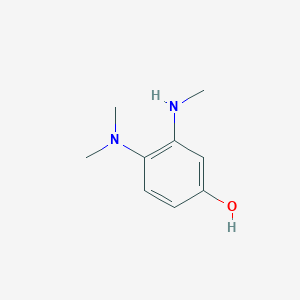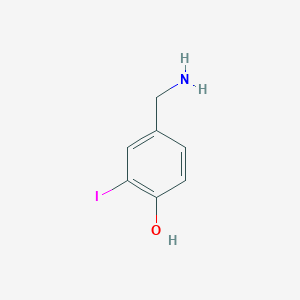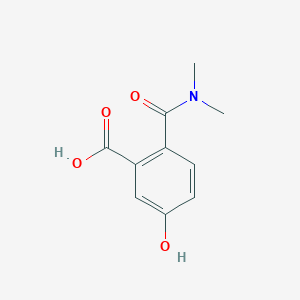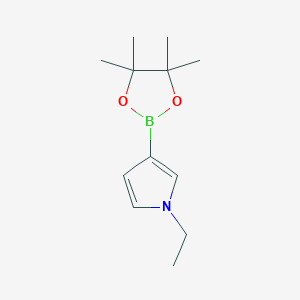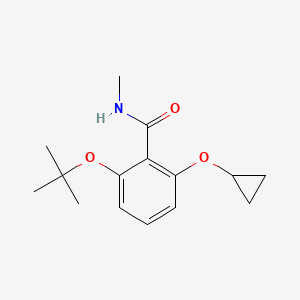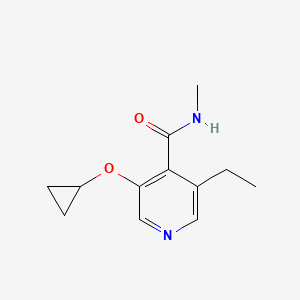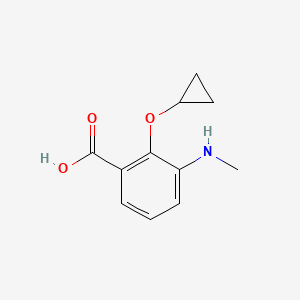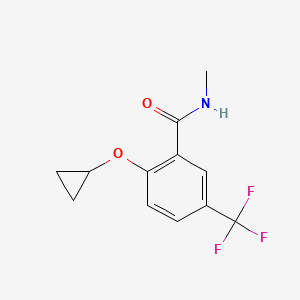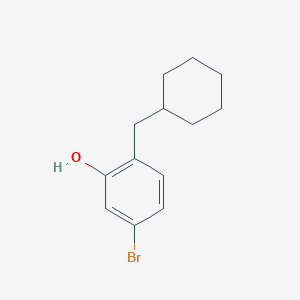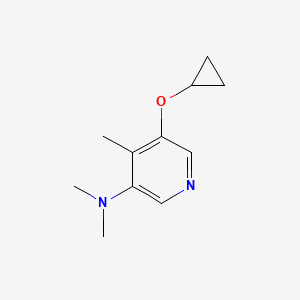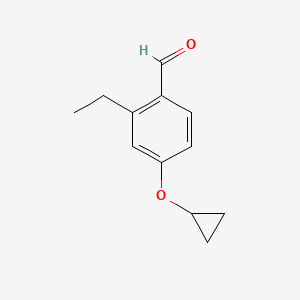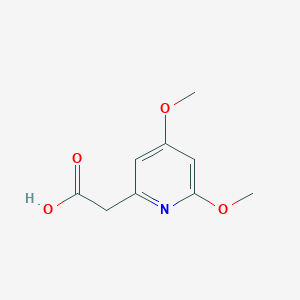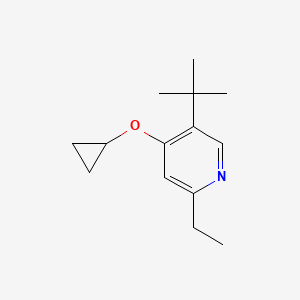
(6-Amino-4-iodopyridin-2-YL)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Amino-4-iodopyridin-2-YL)acetic acid is a chemical compound with the molecular formula C7H7IN2O2 and a molecular weight of 278.05 g/mol . This compound is characterized by the presence of an amino group, an iodine atom, and a pyridine ring, making it a unique and versatile molecule in various fields of scientific research.
準備方法
The synthesis of (6-Amino-4-iodopyridin-2-YL)acetic acid involves several steps, starting from readily available precursorsThe reaction conditions typically involve the use of reagents such as iodine, ammonia, and acetic anhydride under controlled temperature and pressure . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
(6-Amino-4-iodopyridin-2-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The iodine atom can be reduced to form deiodinated derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and coupling catalysts (e.g., palladium complexes). The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
(6-Amino-4-iodopyridin-2-YL)acetic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of (6-Amino-4-iodopyridin-2-YL)acetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
(6-Amino-4-iodopyridin-2-YL)acetic acid can be compared with other similar compounds, such as:
Pyridine derivatives: Compounds like 2-amino-4-iodopyridine and 6-amino-2-iodopyridine share structural similarities but differ in the position of functional groups, affecting their reactivity and applications.
Indole derivatives: Indole-3-acetic acid, a plant hormone, has a similar acetic acid functional group but a different aromatic core, leading to distinct biological activities.
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, such as proline derivatives, have different steric and electronic properties, influencing their use in drug discovery.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.
特性
分子式 |
C7H7IN2O2 |
|---|---|
分子量 |
278.05 g/mol |
IUPAC名 |
2-(6-amino-4-iodopyridin-2-yl)acetic acid |
InChI |
InChI=1S/C7H7IN2O2/c8-4-1-5(3-7(11)12)10-6(9)2-4/h1-2H,3H2,(H2,9,10)(H,11,12) |
InChIキー |
HKTNLQHKJVPZOR-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(N=C1CC(=O)O)N)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


